molecular formula C18H12BrN3 B8571937 2-(5-bromopyridin-2-yl)-1-phenyl-1H-benzo[d]imidazole

2-(5-bromopyridin-2-yl)-1-phenyl-1H-benzo[d]imidazole

Cat. No. B8571937
M. Wt: 350.2 g/mol
InChI Key: DRUXKVCDGHBBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromopyridin-2-yl)-1-phenyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C18H12BrN3 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-bromopyridin-2-yl)-1-phenyl-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromopyridin-2-yl)-1-phenyl-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H12BrN3

Molecular Weight

350.2 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1-phenylbenzimidazole

InChI

InChI=1S/C18H12BrN3/c19-13-10-11-16(20-12-13)18-21-15-8-4-5-9-17(15)22(18)14-6-2-1-3-7-14/h1-12H

InChI Key

DRUXKVCDGHBBLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=NC=C(C=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-bromopyridine-2-carbonyl chloride (10.11 g, 46 mmol), N-phenyl-1,2-diaminobenzene (8.46 g, 46 mmol) in anhydrous dichloromethane (DCM) (100 mL), was added triethylamine (TEA) at 0° C. Then the whole was stirred at room temperature (RT) for about 20 hours. The mixture was poured into water, extracted with dichloromethane (100 mL×2). The organic phase was collected, dried over sodium sulfate (Na2SO4), and passed through a pad of silica gel (hexanes/ethyl acetate 4:1). After removal of solvent, a brown oil was obtained, which was dissolved in dioxane (150 mL), phosphoryl chloride (POCl3) (25 mL) was added at 0° C., and the mixture was then heated at about 100° C. under argon overnight. Then the whole was poured into ice (200 g) after being cooled to RT, then neutralized by sodium carbonate (Na2CO3), and extracted with dichloromethane (DCM) (200 mL×2). The organic phase was dried over Na2SO4, absorbed on silica gel, and purified by a silica gel column (hexanes/ethyl acetate 4:1). The desired fraction was collected, concentrated, and reprecipitated with hexanes. After filtration and being washed with methanol, an off-white crystalline solid (Compound 1) was obtained, 4.02 g, with an overall 25% yield.
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
25%

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